molecular formula C11H11ClF3NO2 B1422496 2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide CAS No. 1258641-19-8

2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide

Cat. No. B1422496
M. Wt: 281.66 g/mol
InChI Key: WJEXBNQRSCXUJU-UHFFFAOYSA-N
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Description

“2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide” is also known as Triflumuron . It is a synthetic insecticide from the active ingredient group of chitin biosynthesis inhibitors . The IUPAC name is 2-chloro-N-{[4-(trifluoromethoxy)phenyl]carbamoyl}benzamide . The CAS Registry Number is 64628-44-0 .


Molecular Structure Analysis

The molecular formula of Triflumuron is C15H10ClF3N2O3 . The InChIKey is XAIPTRIXGHTTNT-UHFFFAOYSA-N .

Scientific Research Applications

Biological Effects of Acetamide Derivatives

  • Acetamide derivatives have been studied for their biological effects, including toxicity and potential therapeutic applications. For example, Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, highlighting their commercial importance and the biological consequences of exposure (Kennedy, 2001).

Environmental Impact and Degradation

  • The degradation pathways, environmental impact, and methods for removal of similar compounds from water sources have been explored, indicating the relevance of such studies in environmental science and pollution management (Qutob et al., 2022).

Chemical Synthesis and Reactivity

  • Research into the synthesis and structural properties of acetamide derivatives and related compounds provides insights into their reactivity and potential applications in synthetic organic chemistry. For instance, studies have focused on the development of chemoselective N-acylation reagents and chiral ligands based on the N-Ar axis, showcasing the potential of acetamide derivatives in facilitating complex organic syntheses (Kondo & Murakami, 2001).

Pharmacological Evaluation

  • The pharmacological properties of certain acetamide derivatives have been evaluated, with research exploring their antibacterial activity and potential as therapeutic agents. This suggests the possibility of medical applications for compounds within this chemical family (Kumar et al., 2020).

properties

IUPAC Name

2-chloro-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO2/c12-7-10(17)16-6-5-8-1-3-9(4-2-8)18-11(13,14)15/h1-4H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEXBNQRSCXUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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